L-Arginine, L-arginyl-L-lysyl-L-leucyl-

Physicochemical Characterization Peptide Chemistry Quality Control

CAS 277743-08-5 is a synthetic tetrapeptide (Arg-Lys-Leu-Arg; MW 571.7 g/mol) with no publicly established biological activity, making it a unique RUO analytical reference standard for mass spectrometry and HPLC method development. Its defined sequence and cationic residue cluster position it as a high-value negative control in structure-activity relationship (SAR) studies targeting cathepsin L or antimicrobial peptide design. Procurement should be driven exclusively by internal data; public-domain evidence does not justify selection based on established function. Available via custom peptide synthesis.

Molecular Formula C24H49N11O5
Molecular Weight 571.7 g/mol
CAS No. 277743-08-5
Cat. No. B12571833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine, L-arginyl-L-lysyl-L-leucyl-
CAS277743-08-5
Molecular FormulaC24H49N11O5
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C24H49N11O5/c1-14(2)13-18(21(38)34-17(22(39)40)9-6-12-32-24(29)30)35-20(37)16(8-3-4-10-25)33-19(36)15(26)7-5-11-31-23(27)28/h14-18H,3-13,25-26H2,1-2H3,(H,33,36)(H,34,38)(H,35,37)(H,39,40)(H4,27,28,31)(H4,29,30,32)/t15-,16-,17-,18-/m0/s1
InChIKeyCRBLKRKBFPHOCJ-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5) — Tetrapeptide Chemical Identity and Baseline Characterization


L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5), also represented by the sequence Arg-Lys-Leu-Arg, is a synthetic tetrapeptide comprising four L-amino acid residues . The compound is characterized by a molecular formula of C24H49N11O5 and a molecular weight of 571.7 g/mol . Structurally, it belongs to a class of cationic peptides featuring clustered arginine and lysine residues, a motif frequently associated with membrane interaction and antimicrobial peptide design .

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5): Why Generic Substitution or In-Class Analogs Are Not Interchangeable


Due to an absence of published biological activity data for CAS 277743-08-5, any substitution or selection based on in-class analogs would be scientifically unfounded. Peptides containing the Arg-Lys-Leu motif, such as the pentapeptide amide RKLLW-NH2, have demonstrated potent and specific inhibition of human cathepsin L with low micromolar IC50 values [1]. However, the truncation of this sequence to the tetrapeptide Arg-Lys-Leu-Arg represents a significant structural alteration that is predicted to drastically impact both target affinity and proteolytic stability [2]. Without direct comparative data, assuming functional equivalence to leupeptin, RKLLW-NH2, or other cationic tetrapeptides constitutes a high-risk procurement decision. The specific residue sequence dictates not only activity but also critical handling parameters such as solubility and pH stability .

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5) — Product-Specific Quantitative Evidence Guide


Physicochemical Baseline: Molecular Weight, Formula, and Predicted Solubility of L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5)

The target compound is defined by its molecular identity: a molecular formula of C24H49N11O5 and a molecular weight of 571.7 g/mol . This is a fundamental comparator for identity verification against any synthetic impurities or incorrectly supplied analogs. The compound is predicted to be freely soluble in water but insoluble in ether, with stability being sensitive to extreme pH and high temperatures .

Physicochemical Characterization Peptide Chemistry Quality Control

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5) vs. Cathepsin L Inhibitor RKLLW-NH2: A Cautionary Structural and Functional Comparison

While no direct activity data exists for the target compound, the closest structurally characterized analog is the pentapeptide amide RKLLW-NH2 (Arg-Lys-Leu-Leu-Trp-NH2). RKLLW-NH2 is a potent and specific inhibitor of human cathepsin L, with reported IC50 values of 0.0006 mM [1]. The target tetrapeptide Arg-Lys-Leu-Arg lacks both the critical C-terminal tryptophan (Trp) residue and the amidated C-terminus required for high-affinity binding to the cathepsin L active site [2]. This structural difference is expected to result in a loss of inhibitory activity of several orders of magnitude.

Protease Inhibition Cathepsin L Peptide SAR

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5) vs. Leupeptin: Distinguishing a Broad-Spectrum Inhibitor from an Uncharacterized Tetrapeptide

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a well-characterized, broad-spectrum serine and cysteine protease inhibitor. Its inhibitory potency has been quantified across multiple targets, for example, with IC50 values against calpain ranging from 0.211 to 1.8 µM depending on the source [1]. The target tetrapeptide Arg-Lys-Leu-Arg lacks the N-terminal acetyl group and the C-terminal argininal moiety of leupeptin, which are essential for its transition-state analog mechanism of inhibition [2]. There is no evidence to suggest that the target compound possesses any of leupeptin's inhibitory properties.

Protease Inhibition Trypsin Plasmin

L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5) — Best Research and Industrial Application Scenarios


Research Use Only (RUO) Peptide Chemistry and Analytical Reference Standard

The primary and only verifiable application for CAS 277743-08-5 is as a research-use-only (RUO) analytical reference standard or a synthetic intermediate. Its defined molecular weight (571.7 g/mol) and formula (C24H49N11O5) make it suitable for use as a calibrant in mass spectrometry or as a standard in HPLC method development for peptide analysis . It may also serve as a starting material for the synthesis of larger, more complex peptides via solid-phase peptide synthesis (SPPS) .

Negative Control or Tool Compound for Structure-Activity Relationship (SAR) Studies

Given its lack of demonstrated biological activity and its structural similarity to active peptides like RKLLW-NH2, this compound could be rationally employed as a negative control or a tool compound in structure-activity relationship (SAR) studies. It can help define the minimal pharmacophore required for cathepsin L inhibition or other related activities [1].

Procurement Based on Proprietary or Unpublished Data

This guide acknowledges the possibility that the user may possess proprietary or unpublished internal data on this specific sequence. In such cases, procurement should be driven exclusively by that internal data. The public domain evidence, as presented here, provides no justification for selection based on established biological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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